molecular formula C19H18FN3OS B2502765 3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1396858-69-7

3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2502765
CAS RN: 1396858-69-7
M. Wt: 355.43
InChI Key: BEKWAYVMDKHPAI-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known to exhibit a wide range of biological activities .

Scientific Research Applications

Boron Reagents in Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. FCPR03 falls into the category of organoboron reagents used in SM coupling. Here’s a brief overview:

Gewald Reaction and Aminothiophene Derivatives

FCPR03 contains a thiophene moiety, which makes it relevant to the Gewald reaction and aminothiophene derivatives:

Conclusion

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially be a candidate for drug development .

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-23-16(11-15(22-23)13-4-6-14(20)7-5-13)18(24)21-12-19(8-9-19)17-3-2-10-25-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKWAYVMDKHPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1H-pyrazole-5-carboxamide

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